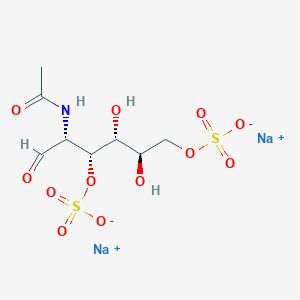
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol
Vue d'ensemble
Description
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol, also known as ADP, is a heterocyclic organic compound. It has garnered interest from researchers due to its unique physical and chemical properties, as well as its potential applications in various fields. Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
Synthesis Analysis
A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed . Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis
Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis
Most of the synthetic reactions proceeded under mild conditions . The resultant yellow precipitate of compound 10 was filtered and washed successfully with water and ethanol .Applications De Recherche Scientifique
FABP4 Inhibition for Cancer Treatment
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol: has been identified as a novel scaffold for the inhibition of Fatty Acid Binding Protein 4 (FABP4) . FABP4 is implicated in cancer progression, and inhibitors of this protein are considered promising for cancer therapy. The compound’s structure allows for the development of new inhibitors through computational molecular design, potentially leading to more effective cancer treatments.
Anti-Inflammatory Applications
The pyridazinone scaffold, to which the compound belongs, has shown potential in the development of anti-inflammatory agents . Its derivatives can be designed to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other chronic inflammatory diseases.
Cardiovascular Disease Management
Pyridazinone derivatives have been explored for their role in cardiovascular disease management, particularly as antiplatelet and antihypertensive agents . By modifying the core structure of 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol , researchers can create compounds that may help prevent heart attacks and strokes.
Antimicrobial Activity
This compound’s framework has been associated with antimicrobial properties, offering a basis for developing new antibiotics and antifungal medications . Such drugs are crucial in the fight against resistant strains of bacteria and fungi.
Antidepressant and Anxiolytic Effects
Research suggests that pyridazinone derivatives can exhibit antidepressant and anxiolytic effects . This opens up possibilities for creating new mental health medications that target specific neurotransmitter pathways.
Diabetes and Obesity Treatment
The inhibition of FABP4, for which 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol can serve as a scaffold, is also relevant in the context of metabolic disorders such as diabetes and obesity . Medications developed from this compound could improve insulin sensitivity and promote weight loss.
Neuroprotective Properties
There is potential for pyridazinone-based compounds to act as neuroprotective agents. They could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Agricultural Chemical Development
The structural motif of pyridazinone is also present in various agrochemicals, including herbicides and pesticides . 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol could be a precursor in synthesizing new compounds that enhance crop protection and yield.
Mécanisme D'action
While the specific mechanism of action for 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol is not mentioned in the search results, it’s worth noting that pyridazine derivatives have been shown to have numerous practical applications and have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Propriétés
IUPAC Name |
5-amino-3-(2,5-dichlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-1-2-7(12)6(3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDWXRUFWETDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=O)C(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,6-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460710.png)





![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1460722.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1460724.png)
![1-propyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460725.png)
![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1460726.png)
![8-Fluorooxazolo[4,5-c]quinoline](/img/structure/B1460727.png)

